molecular formula C13H14N2O3 B1372625 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid CAS No. 1038356-45-4

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid

Cat. No. B1372625
M. Wt: 246.26 g/mol
InChI Key: PHDHRVFFYFFTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid” is a type of organic compound known as an oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . This compound has a benzoic acid group attached to the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of “2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid” includes a five-membered 1,2,4-oxadiazole ring, a benzoic acid group, and a tert-butyl group . The exact position of these groups in the molecule can be determined by advanced spectroscopic techniques.


Physical And Chemical Properties Analysis

The predicted boiling point of “2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid” is 499.4±55.0 °C and the predicted density is 1.200±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization in Bioactive Compounds

  • Maftei et al. (2013) explored the synthesis of natural product analogs containing a 1,2,4-oxadiazole ring, including compounds derived from 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid. They also investigated the antitumor activity of these compounds, finding that one of the analogs showed potent efficacy against various cell lines in vitro (Maftei et al., 2013).

Luminescent Sensing of Ions

  • Emandi et al. (2018) reported the use of derivatives of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid as chemosensors for detecting cyanide and mercury ions. The study demonstrated that these compounds can act as reversible sensors, highlighting their potential utility in environmental monitoring (Emandi et al., 2018).

Development of New Synthesis Methods

  • Tkachuk et al. (2020) developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, offering a novel approach for creating related compounds. This method improves the efficiency and yield of producing these bioactive molecules (Tkachuk et al., 2020).

Applications in Polymer Synthesis

  • Hsiao et al. (1999) synthesized novel aromatic polyhydrazides and poly(amide–hydrazide)s using 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid derivatives. These materials showed potential for creating transparent, flexible, and tough films, useful in various industrial applications (Hsiao et al., 1999).

Role in Plant Growth Regulation

  • Harris and Huppatz (1978) investigated the synthesis of o-carboxyphenyl derivatives of heterocyclic compounds, including 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid, for testing as plant growth regulators. This research contributes to understanding how such compounds can influence plant development (Harris & Huppatz, 1978).

Antioxidant Properties

  • Shakir et al. (2014) synthesized new oxadiazole derivatives bearing 2,6-di-tert-butylphenol moieties, including compounds related to 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid. They evaluated these compounds for antioxidant activity, finding significant free-radical scavenging abilities in some derivatives (Shakir et al., 2014).

Future Directions

Oxadiazole derivatives, including “2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid”, have potential for further development due to their wide spectrum of biological activities . Future research could focus on exploring their potential applications in pharmaceutical industry and drug discovery .

properties

IUPAC Name

2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(18-15-12)8-6-4-5-7-9(8)11(16)17/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDHRVFFYFFTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.